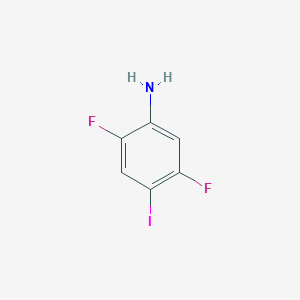

2,5-Difluoro-4-iodoaniline

説明

2,5-Difluoro-4-iodoaniline is a chemical compound with the CAS Number: 155906-13-1. It has a linear formula of C6H4F2IN . The compound is solid in physical form .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C6H4F2IN/c7-3-2-6(10)4(8)1-5(3)9/h1-2H,10H2 . The molecular weight of the compound is 255.01 .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8 degrees Celsius .科学的研究の応用

Haloaniline-Induced Nephrotoxicity Studies

Haloanilines, including compounds similar to 2,5-Difluoro-4-iodoaniline, are significant in studying nephrotoxic effects. Research shows that these compounds, when used as chemical intermediates in various industries, can have different levels of nephrotoxicity. For example, studies on renal cortical slices indicate that certain haloanilines do not increase lactate dehydrogenase (LDH) release, which is a marker of nephrotoxicity, while others, like 4-iodoaniline, can significantly reduce gluconeogenesis, indicating potential nephrotoxicity (Hong et al., 2000).

Antitumor Compound Synthesis

In medicinal chemistry, this compound derivatives are used to synthesize antitumor compounds. These compounds, through Sonogashira reactions, have shown selective inhibition of cancer cell lines, particularly in colon and renal origins, signifying their potential as therapeutic agents in oncology (McCarroll et al., 2007).

Synthesis of Benzoxazinones

The compound is involved in the synthesis of benzoxazinones, a class of compounds with varied applications, including potential therapeutic use. The process includes a one-pot reaction involving this compound, which leads to the creation of these derivatives with good yields (Larksarp and Alper, 1999).

Studying Nonbonding Interactions in Pharmaceuticals

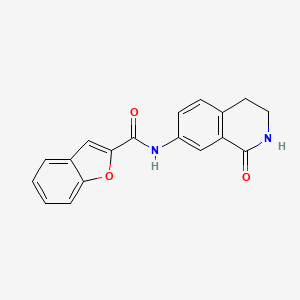

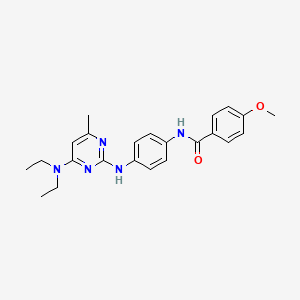

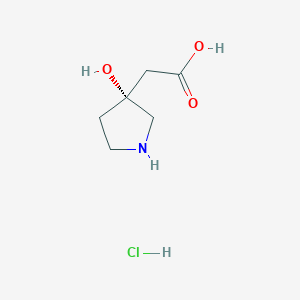

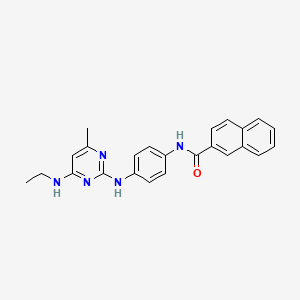

The influence of fluorine substitution, as seen in this compound, on nonbonding interactions is crucial in pharmaceuticals. These studies contribute to understanding drug-protein complex formation, where noncovalent interactions like hydrogen bonds and halogen bonds play a significant role (Pietruś et al., 2021).

Palladium-Catalyzed Synthesis

This compound is used in palladium-catalyzed reactions for synthesizing various organic compounds, including indole derivatives. The process involves a regiocontrol mechanism that allows for the selective formation of these derivatives, demonstrating the versatility of this compound in synthetic chemistry (Konno et al., 2004).

Safety and Hazards

The compound is classified under the GHS07 hazard class. It has hazard statements H302-H315-H320-H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

特性

IUPAC Name |

2,5-difluoro-4-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2IN/c7-3-2-6(10)4(8)1-5(3)9/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQTJNHXTFILGGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)I)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2362478.png)

![1-butyl-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/no-structure.png)

![3-(2-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2362484.png)

![tert-butyl 2-((2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2362486.png)

![[4-[(Z)-2-Cyano-3-oxo-3-(oxolan-2-ylmethylamino)prop-1-enyl]-2-methoxyphenyl] 3,4-dimethoxybenzoate](/img/structure/B2362489.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-iodophenyl)urea](/img/structure/B2362493.png)

![3-{2-[(4-fluorobenzyl)oxy]phenyl}-1-[(4-methoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B2362496.png)